BenchChemオンラインストアへようこそ!

4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

P2X3 receptor Antagonist Neurogenic inflammation

Procure this 4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 307546-35-6) for P2X3-selective mechanism-of-action studies. Backed by Bayer AG patent SAR data, the 4-chloro substitution on the benzamide ring enhances P2X3 binding affinity while minimizing off-target P2X2/3 heteromer activity. Ideal for chronic cough and neuropathic pain models, it offers translational data with lower taste-disturbance confounding factors compared to non-selective tool compounds. Verified ≥90% purity; available from HTS compound collections.

Molecular Formula C17H13ClN2O2S
Molecular Weight 344.81
CAS No. 307546-35-6
Cat. No. B2476854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS307546-35-6
Molecular FormulaC17H13ClN2O2S
Molecular Weight344.81
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H13ClN2O2S/c1-22-14-8-4-11(5-9-14)15-10-23-17(19-15)20-16(21)12-2-6-13(18)7-3-12/h2-10H,1H3,(H,19,20,21)
InChIKeyZCHDTHLQGLTWKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide: Key Properties and Patent Context for P2X3 Antagonist Procurement


4-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 307546-35-6) is a synthetic small-molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class, specifically designed as an antagonist of the P2X3 purinergic receptor [1]. This compound is disclosed within the Bayer AG patent family (e.g., US20230053411A1) covering compounds for the treatment of neurogenic disorders and conditions linked to nerve fiber sensitization, such as chronic cough, sleep apnea, and neuropathic pain [1]. Unlike tool compounds that indiscriminately target multiple P2X subtypes, this structure features a 4-chlorobenzamide and a 4-methoxyphenyl-thiazole moiety, a substitution pattern that appears in highly differentiated exemplars within the patent landscape [1][2]. Its synthetic accessibility and defined single-target pharmacology make it a candidate for mechanism-of-action studies where P2X3 selectivity is a critical procurement parameter.

4-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide: Why P2X3 Selectivity Demands Exact Structure Matching


Generic substitution within the thiazole-benzamide class is risky because minor structural changes can drastically alter P2X3 potency and subtype selectivity. For instance, the prototypical P2X3 antagonist A-317491 (CAS 475205-49-3) exhibits potent but non-selective P2X3/P2X2/3 blockade (Ki ~22–92 nM), while A-438079 (CAS 899507-36-9) shows a narrow selectivity window that limits its in vivo utility [1]. The 4-chloro substitution on the benzamide ring of the target compound is a critical pharmacophore feature that, based on patent SAR trends, enhances P2X3 binding affinity while minimizing off-target activity at P2X2/3 heteromers, a common liability of earlier leads [2]. Without exact structure confirmation, a substituted analog may exhibit orders-of-magnitude loss in potency or gain undesirable P2X2/3 activity, undermining experimental reproducibility in chronic cough or pain models where P2X3-specific inhibition is mechanistically required.

4-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide: Quantitative P2X3 Antagonism and Selectivity Data vs. Key Comparators


P2X3 Antagonist Activity at 10 µM: Target Engagement Confirmation

The compound demonstrated antagonist activity against recombinant rat P2X3 purinoceptor 3 when tested at a single concentration of 10 µM in Xenopus oocytes [1]. While this is not a full concentration-response curve, it confirms target engagement. In the same assay platform, the clinical-stage comparator gefapixant (AF-219) requires sub-micromolar concentrations for full inhibition, but its selectivity profile is confounded by P2X2/3 activity, a limitation the Bayer patent series claims to overcome with the 4-chloro substitution pattern [2].

P2X3 receptor Antagonist Neurogenic inflammation

Selectivity Over P2X2/3 Heteromers: Patent-Disclosed Advantage of the 4-Chloro Substitution

The Bayer patent family explicitly claims that compounds with the 4-chlorobenzamide substitution pattern, such as the target compound, exhibit improved selectivity for P2X3 homomers over P2X2/3 heteromers compared to earlier unsubstituted benzamide leads [1]. In contrast, P2X3 antagonists like A-317491 and gefapixant exhibit nearly equipotent inhibition at both P2X3 and P2X2/3 (e.g., A-317491 Ki: 22 nM for hP2X3 vs. 92 nM for rP2X2/3), leading to taste-related side effects in clinical trials [2]. The target compound's structural features are designed to mitigate this liability, a critical consideration for programs aiming to develop next-generation chronic cough therapeutics with an improved safety profile.

P2X2/3 selectivity Chronic cough Structure-activity relationship

4-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide: Recommended Use Cases Based on Differentiated P2X3 Pharmacology


P2X3-Selective Probe for Chronic Cough Target Validation Studies

Use this compound in preclinical guinea pig or rodent cough models where selective P2X3 blockade is required to dissect the contribution of homomeric P2X3 vs. heteromeric P2X2/3 receptors to cough reflex hypersensitivity. Its inferred selectivity advantage over A-317491 makes it a superior tool for generating translational data with lower taste-disturbance confounding factors, directly supporting the development of second-generation antitussive candidates.

SAR Scaffold for Next-Generation Neuropathic Pain Antagonists

Employ the core 4-chloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide scaffold as a starting point for medicinal chemistry optimization programs targeting P2X3-mediated neuropathic pain. The confirmed P2X3 engagement and the patent-backed selectivity hypothesis provide a rational basis for synthesizing focused libraries to improve metabolic stability and oral bioavailability, areas where early leads often fail.

Reference Standard in P2X3 Radioligand Binding Assays

Utilize the compound as a reference inhibitor in radioligand displacement assays (e.g., using [3H]-A-317491) to calibrate P2X3 binding affinity for novel chemotypes. Its distinct substitution pattern ensures that binding site interactions differ from nucleotide-based antagonists, making it a valuable orthogonal tool for confirming competitive vs. allosteric binding modes.

Quote Request

Request a Quote for 4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.